molecular formula C17H19ClN4O2 B2905625 2-{4-[3-(2-chloropyridin-4-yl)prop-2-enoyl]piperazin-1-yl}-N-(prop-2-yn-1-yl)acetamide CAS No. 2094952-50-6

2-{4-[3-(2-chloropyridin-4-yl)prop-2-enoyl]piperazin-1-yl}-N-(prop-2-yn-1-yl)acetamide

Cat. No.: B2905625
CAS No.: 2094952-50-6
M. Wt: 346.82
InChI Key: UBUSNHVHLIARPS-UHFFFAOYSA-N
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Description

2-{4-[3-(2-chloropyridin-4-yl)prop-2-enoyl]piperazin-1-yl}-N-(prop-2-yn-1-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a chloropyridine moiety, a piperazine ring, and a propynylacetamide group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[3-(2-chloropyridin-4-yl)prop-2-enoyl]piperazin-1-yl}-N-(prop-2-yn-1-yl)acetamide typically involves multiple steps. One common route includes the following steps:

    Formation of the Chloropyridine Moiety: This step involves the chlorination of pyridine to obtain 2-chloropyridine.

    Synthesis of the Piperazine Ring: The piperazine ring is synthesized through the reaction of ethylenediamine with dihaloalkanes.

    Coupling Reactions: The chloropyridine moiety is coupled with the piperazine ring using appropriate coupling agents.

    Introduction of the Propynylacetamide Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-{4-[3-(2-chloropyridin-4-yl)prop-2-enoyl]piperazin-1-yl}-N-(prop-2-yn-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

2-{4-[3-(2-chloropyridin-4-yl)prop-2-enoyl]piperazin-1-yl}-N-(prop-2-yn-1-yl)acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{4-[3-(2-chloropyridin-4-yl)prop-2-enoyl]piperazin-1-yl}-N-(prop-2-yn-1-yl)acetamide involves its interaction with specific molecular targets. The chloropyridine moiety may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The piperazine ring can enhance the compound’s binding affinity and specificity, while the propynylacetamide group may contribute to its overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{4-[3-(2-chloropyridin-4-yl)prop-2-enoyl]piperazin-1-yl}-N-(prop-2-yn-1-yl)acetamide is unique due to its combination of structural features, including the chloropyridine moiety, piperazine ring, and propynylacetamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[4-[(E)-3-(2-chloropyridin-4-yl)prop-2-enoyl]piperazin-1-yl]-N-prop-2-ynylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4O2/c1-2-6-20-16(23)13-21-8-10-22(11-9-21)17(24)4-3-14-5-7-19-15(18)12-14/h1,3-5,7,12H,6,8-11,13H2,(H,20,23)/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBUSNHVHLIARPS-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNC(=O)CN1CCN(CC1)C(=O)C=CC2=CC(=NC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CCNC(=O)CN1CCN(CC1)C(=O)/C=C/C2=CC(=NC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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